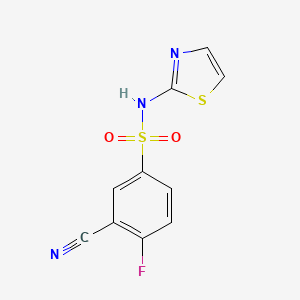

3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-cyano-4-fluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3O2S2/c11-9-2-1-8(5-7(9)6-12)18(15,16)14-10-13-3-4-17-10/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHMZVOZPKVGSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NC2=NC=CS2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide

This guide provides a comprehensive, in-depth technical overview for the synthesis of 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide, a key intermediate in contemporary drug discovery and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a foundational understanding of the synthetic strategy, the causality behind experimental choices, and a framework for successful execution and validation.

Introduction and Strategic Overview

This compound is a sulfonamide derivative of significant interest due to its prevalence in the structure of various biologically active molecules. The sulfonamide functional group is a well-established pharmacophore, known to improve pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The presence of the cyano and fluoro substituents on the benzene ring further allows for fine-tuning of the molecule's electronic and lipophilic characteristics, making it a versatile building block in the synthesis of targeted therapeutics.[2]

The synthetic approach detailed herein is a classic nucleophilic substitution reaction, a cornerstone of sulfonamide synthesis.[3] This involves the reaction of an amine with a sulfonyl chloride, a robust and widely applicable method.[3] Our strategy focuses on the coupling of two key starting materials: 3-Cyano-4-fluorobenzenesulfonyl chloride and 2-aminothiazole .

The rationale for this approach lies in its efficiency and the commercial availability of the starting materials. The reaction is typically high-yielding and proceeds under mild conditions, making it amenable to both small-scale laboratory synthesis and larger-scale production.

Synthesis of the Precursor: 3-Cyano-4-fluorobenzenesulfonyl chloride

A comprehensive understanding of the synthesis of the target molecule necessitates a brief overview of the preparation of its key precursor, 3-Cyano-4-fluorobenzenesulfonyl chloride. While commercially available, an in-house synthesis can be achieved through several established methods. The most common approaches involve the sulfonation of a substituted benzene ring followed by chlorination.[2]

One plausible synthetic route begins with 2-fluorobenzonitrile. This starting material can undergo chlorosulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group. The directing effects of the fluorine and cyano substituents will favor the introduction of the sulfonyl group at the desired position.

Alternatively, a Sandmeyer-type reaction on a suitable aniline precursor can be employed to generate the sulfonyl chloride. This multi-step process would involve diazotization of an aminobenzenesulfonic acid derivative followed by reaction with a chlorine source in the presence of a copper catalyst.

The Core Synthesis: this compound

The central focus of this guide is the coupling of 3-Cyano-4-fluorobenzenesulfonyl chloride with 2-aminothiazole. The reaction proceeds via a nucleophilic attack of the exocyclic amino group of 2-aminothiazole on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-(thiazol-2-yl)benzenesulfonamides.[4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 3-Cyano-4-fluorobenzenesulfonyl chloride | 219.62 | 2.0 | 439.2 mg |

| 2-Aminothiazole | 100.14 | 2.0 | 200.3 mg |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 318.0 mg |

| Dichloromethane (CH₂Cl₂) | - | - | 10 mL |

| Distilled Water | - | - | 20 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminothiazole (2.0 mmol) and dichloromethane (10 mL).

-

Stir the mixture at room temperature until the 2-aminothiazole is fully dissolved.

-

Add sodium carbonate (3.0 mmol) to the solution.

-

In a separate container, dissolve 3-Cyano-4-fluorobenzenesulfonyl chloride (2.0 mmol) in a minimal amount of dichloromethane.

-

Add the solution of 3-Cyano-4-fluorobenzenesulfonyl chloride dropwise to the stirring mixture of 2-aminothiazole and sodium carbonate at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add distilled water (20 mL) to the reaction mixture.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure this compound.

Rationale for Experimental Choices

-

Solvent: Dichloromethane is an excellent choice for this reaction as it is relatively inert and effectively dissolves both the sulfonyl chloride and the amine starting materials. Its low boiling point facilitates easy removal during the work-up process.

-

Base: Sodium carbonate acts as a base to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This is crucial as the accumulation of acid could protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An excess of the base is used to ensure complete neutralization.

-

Temperature: The reaction is typically conducted at room temperature. The high reactivity of the sulfonyl chloride with the amine does not necessitate heating. Running the reaction at room temperature also minimizes the potential for side reactions.

-

Work-up and Purification: The aqueous work-up is designed to remove the inorganic base and its corresponding salt. Extraction with dichloromethane ensures the efficient recovery of the organic product. Recrystallization or column chromatography is employed to remove any unreacted starting materials or minor byproducts, yielding the final product in high purity.

Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the protons on the thiazole ring and the substituted benzene ring. The thiazole protons will likely appear as two doublets. The aromatic protons on the benzene ring will exhibit a complex splitting pattern due to the fluorine and cyano substituents. A broad singlet corresponding to the sulfonamide N-H proton is also anticipated.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for all the carbon atoms in the molecule. The carbon of the cyano group will appear in the typical nitrile region. The aromatic carbons will show signals in the downfield region, with their chemical shifts influenced by the attached functional groups. The thiazole carbons will also have distinct resonances.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of this compound (C₁₀H₅FN₄O₂S₂), which is 296.30 g/mol .

Conclusion

The synthesis of this compound is a straightforward and efficient process that relies on the well-established reaction between a sulfonyl chloride and an amine. The protocol provided in this guide, along with the underlying scientific rationale, offers a robust framework for the successful synthesis and validation of this important medicinal chemistry intermediate. Adherence to the described experimental procedures and thorough characterization of the final product are paramount to ensuring the quality and reliability of the synthesized material for downstream applications in drug discovery and development.

References

- 1. Buy 3-Cyano-4-fluorobenzenesulfonyl chloride | 351003-23-1 [smolecule.com]

- 2. rsc.org [rsc.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel sulfonamide derivative, 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide. As a compound of interest in modern medicinal chemistry, its unique structural features—a benzenesulfonamide core, a thiazole ring, and strategic cyano and fluoro substitutions—suggest a significant potential for targeted biological activity. This document moves beyond a simple data sheet to offer field-proven insights into the rationale behind its molecular design, detailed experimental protocols for its characterization, and a proposed synthetic pathway. All quantitative data, both experimental and predicted, are summarized for clarity, and key processes are visualized through workflow diagrams. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related sulfonamide-based compounds in drug discovery.

Introduction: The Scientific Rationale and Potential of a Multifunctional Scaffold

The compound this compound (CAS No. 1235406-28-6) represents a confluence of well-established pharmacophores, engineered for potentially enhanced efficacy and pharmacokinetic properties.[1][2] The core structure, a benzenesulfonamide, is a privileged scaffold in medicinal chemistry, renowned for its role in a wide array of therapeutics, including antibacterial agents and carbonic anhydrase inhibitors.[3][4][5] The N-thiazolyl substitution further augments its potential, as the thiazole ring is a key component in numerous biologically active molecules, recognized for its ability to engage in hydrogen bonding and other non-covalent interactions within protein binding sites.[6]

The true innovation in this molecule lies in the deliberate placement of the cyano and fluoro groups on the phenyl ring. The 4-fluoro substituent is a classic bioisostere for a hydrogen atom, but its high electronegativity can profoundly alter the molecule's electronic distribution, pKa, and binding interactions.[7][8] Crucially, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby enhancing the compound's metabolic stability and in vivo half-life.[7] The 3-cyano group, a potent electron-withdrawing group, is expected to further modulate the electronic properties of the aromatic ring and the acidity of the sulfonamide proton.[9] This strategic functionalization suggests a molecule designed with intention, aiming to optimize potency, selectivity, and pharmacokinetic profile.

This guide will now systematically deconstruct the compound's physicochemical properties, providing both predicted values and the experimental methodologies required for their empirical validation.

Core Physicochemical Properties: A Quantitative Overview

Precise knowledge of a compound's physicochemical properties is fundamental to its development as a therapeutic agent, influencing everything from solubility and formulation to absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the key properties for this compound.

| Property | Value | Source/Method |

| CAS Number | 1235406-28-6 | Chemical Abstracts Service[1][2] |

| Molecular Formula | C10H6FN3O2S2 | Supplier Data[2] |

| Molecular Weight | 283.30 g/mol | Calculated[2] |

| Appearance | Predicted: White to off-white solid | Inferred from related compounds[10][11] |

| Melting Point | Predicted: >150 °C | Inferred from related structures[11][12] |

| Boiling Point | Predicted: >450 °C | Inferred from related structures[13] |

| Solubility | Predicted: Poorly soluble in water; Soluble in DMSO, DMF, and other polar organic solvents. | Based on general sulfonamide properties[14] |

| pKa (Sulfonamide N-H) | Predicted: 6.5 - 7.5 | Estimated based on electron-withdrawing groups |

| LogP (Octanol/Water) | Predicted: 2.0 - 3.0 | Calculated based on structure |

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, predicted values must be confirmed through empirical testing. The following section details the standard, field-proven protocols for determining the key physicochemical properties of this compound.

Determination of Melting Point

-

Rationale: The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

-

Methodology (Digital Melting Point Apparatus):

-

A small, dry sample of the compound is packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of a calibrated digital melting point apparatus.

-

The temperature is ramped up quickly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.

-

Solubility Assessment

-

Rationale: Solubility is a crucial parameter for drug delivery and formulation. It dictates the bioavailability of orally administered drugs and the feasibility of parenteral formulations.

-

Methodology (Kinetic Solubility Assay using Nephelometry):

-

A stock solution of the compound is prepared in 100% dimethyl sulfoxide (DMSO).

-

Serial dilutions of the stock solution are made in DMSO.

-

A small aliquot of each dilution is added to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a microplate.

-

The plate is incubated at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 2 hours).

-

The turbidity of each well, indicating precipitation, is measured using a laser nephelometer.

-

The highest concentration that does not show precipitation is reported as the kinetic solubility.

-

Spectroscopic Characterization

-

Rationale: Spectroscopic analysis provides unambiguous confirmation of the molecular structure.

-

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A 5-10 mg sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom.

-

-

Infrared (IR) Spectroscopy: A small amount of the solid sample is analyzed using an FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory. Key expected vibrational frequencies include N-H stretching, S=O stretching (sulfonamide), and C≡N stretching (cyano).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

-

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through the reaction of a commercially available sulfonyl chloride with 2-aminothiazole. This is a well-established method for the formation of N-substituted sulfonamides.[12]

Caption: Proposed synthesis of the target compound.

Step-by-Step Synthetic Protocol:

-

Reaction Setup: To a solution of 2-aminothiazole (1.0 equivalent) in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like pyridine or triethylamine (1.5 equivalents).

-

Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 3-cyano-4-fluorobenzene-1-sulfonyl chloride (1.1 equivalents) in the same solvent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Structure-Activity Relationship: The Role of Key Functional Groups

The specific arrangement of functional groups in this compound is critical to its predicted biological activity.

Caption: Key structure-activity relationships.

-

Sulfonamide Moiety: This is the primary pharmacophore, likely responsible for key interactions with biological targets. In the context of carbonic anhydrases, the sulfonamide group coordinates directly with the zinc ion in the active site.[15]

-

Thiazole Ring: The nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors, contributing to binding affinity and selectivity.[6]

-

4-Fluoro Group: As previously mentioned, this group is crucial for enhancing metabolic stability.[7][16] Its electronegativity can also influence the acidity of the sulfonamide proton, potentially fine-tuning its binding properties.

-

3-Cyano Group: This strong electron-withdrawing group will significantly lower the pKa of the sulfonamide N-H, making the proton more acidic.[9] This can lead to stronger ionic interactions with positively charged residues in a target's active site.

Conclusion and Future Directions

This compound is a compound of significant interest, designed with a clear rationale based on established principles of medicinal chemistry. While detailed experimental data is not yet widely published, this guide provides a robust framework for its synthesis and characterization. The predicted physicochemical properties suggest a molecule with favorable drug-like characteristics, including enhanced metabolic stability. The provided protocols offer a clear path for researchers to empirically validate these properties and further explore the compound's biological activities. Future research should focus on its inhibitory potential against various carbonic anhydrase isoforms, its antibacterial spectrum, and a comprehensive evaluation of its ADME profile.

References

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. allbiopharm.com [allbiopharm.com]

- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 6. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzenesulfonamide, 3-cyano-N-2-thiazolyl- CAS#: 1017040-33-3 [m.chemicalbook.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Multifaceted Potential of 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide: A Technical Guide to its Putative Mechanisms of Action

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic compound 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide emerges from a rich chemical heritage of benzenesulfonamides and thiazoles, two scaffolds renowned for their diverse and potent pharmacological activities. While direct mechanistic studies on this specific molecule are not yet prevalent in the public domain, its structural architecture strongly suggests a convergence of several key biological activities. This technical guide synthesizes the established mechanisms of action of its core components to build a robust, evidence-based framework for its putative biological effects. We will delve into its potential as an antibacterial, antifungal, anticancer, and antiviral agent, providing researchers with a foundational understanding to guide future investigations. This document is intended to serve as a catalyst for research, offering hypothesized pathways, experimental designs for their validation, and a comprehensive look at the therapeutic promise of this intriguing molecule.

Introduction: A Molecule of Convergent Bioactivity

The quest for novel therapeutic agents with high efficacy and specificity is a cornerstone of modern drug discovery. The compound this compound represents a compelling candidate for investigation, primarily due to the amalgamation of two pharmacologically significant moieties: a benzenesulfonamide core and a thiazole ring.

The benzenesulfonamide group is the foundation of sulfa drugs, the first class of synthetic antimicrobial agents to see widespread systemic use.[1][2] Beyond their antibacterial prowess, sulfonamide derivatives have been successfully developed as carbonic anhydrase inhibitors, diuretics, anticonvulsants, and even anticancer and antiviral therapies.[3][4][5]

The thiazole ring is another privileged scaffold in medicinal chemistry, found in a variety of natural and synthetic compounds with a broad spectrum of biological activities.[6] Thiazole-containing molecules have demonstrated potent antifungal, anticancer, and antibacterial properties.[7][8][9]

The specific substitutions on this compound, namely the cyano (-CN) and fluoro (-F) groups, are also of significance. The electron-withdrawing nature of these substituents can profoundly influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, thereby modulating its biological activity and target engagement.

This guide will, therefore, explore the putative mechanisms of action of this compound by dissecting the known pharmacology of its constituent parts.

Putative Antibacterial Mechanism: Targeting Folate Synthesis

The most established mechanism of action for benzenesulfonamides is the inhibition of bacterial folate synthesis.[1][10] This pathway is an attractive target as it is essential for bacteria but not for humans, who obtain folate from their diet.[11]

Inhibition of Dihydropteroate Synthase (DHPS)

It is highly probable that this compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate to form dihydropteroate, a crucial precursor to folic acid. The sulfonamide moiety of the compound likely mimics the structure of PABA, allowing it to bind to the active site of DHPS and block the synthesis of dihydrofolic acid.[10] This disruption of the folate pathway would inhibit the synthesis of nucleotides and certain amino acids, leading to a bacteriostatic effect.[11][12]

Diagram of the Putative Antibacterial Mechanism

Caption: Competitive inhibition of DHPS by the sulfonamide.

Proposed Experimental Validation: Antibacterial Assays

A detailed protocol for assessing the antibacterial activity is as follows:

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria should be used.

-

Culture Preparation: Grow bacterial strains in appropriate broth (e.g., Mueller-Hinton Broth) to mid-log phase.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial two-fold dilutions in a 96-well microtiter plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Controls: Include a positive control (a known antibiotic like sulfamethoxazole), a negative control (no compound), and a solvent control.

Putative Antifungal Mechanism: Disrupting Fungal Cell Membranes

The thiazole moiety is a well-known pharmacophore in antifungal agents.[7] The primary mechanism for azole antifungals is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.

Inhibition of Cytochrome P450 Demethylase (CYP51)

Thiazole antifungals typically function by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51).[7] This enzyme is critical for the conversion of lanosterol to ergosterol. By binding to the heme iron in the active site of CYP51, the compound would prevent the demethylation of lanosterol. This leads to an accumulation of toxic sterol intermediates and a depletion of ergosterol, which in turn disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.[7]

Diagram of the Putative Antifungal Signaling Pathway

Caption: Inhibition of ergosterol synthesis pathway.

Proposed Experimental Validation: Antifungal Susceptibility Testing

Protocol 2: Broth Microdilution Antifungal Susceptibility Assay (CLSI M27-A3)

-

Fungal Strains: Use a panel of pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and various Aspergillus species.

-

Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

-

Compound Dilution: Perform serial dilutions of the test compound in RPMI-1640 medium in a 96-well plate.

-

Inoculation and Incubation: Add the fungal inoculum to the wells and incubate at 35°C for 24-48 hours.

-

MIC Reading: Determine the MIC as the lowest concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

-

Controls: Include a positive control (e.g., fluconazole) and a negative growth control.

Putative Anticancer Mechanism: A Multi-pronged Attack

Both sulfonamides and thiazoles have demonstrated significant anticancer activity through various mechanisms.[4][8] Therefore, this compound likely possesses a multi-targeted anticancer profile.

Carbonic Anhydrase Inhibition

The benzenesulfonamide moiety is a classic inhibitor of carbonic anhydrases (CAs).[3] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[13][14] The sulfonamide group of the compound can bind to the zinc ion in the active site of these CAs, inhibiting their activity.[15] This would lead to an increase in the pH of the tumor microenvironment, potentially suppressing tumor cell proliferation and survival.[16]

Disruption of Microtubule Assembly

Thiazole-containing compounds have been shown to interfere with microtubule dynamics, a critical process for cell division.[8][17] It is plausible that this compound could bind to tubulin, inhibiting its polymerization into microtubules. This would arrest the cell cycle in the G2/M phase and induce apoptosis.[18]

Modulation of Oncogenic Signaling Pathways

Thiazole derivatives have been reported to inhibit key signaling pathways involved in cancer progression, such as the NF-κB, mTOR, and PI3K/Akt pathways.[19] Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis.

Diagram of Potential Anticancer Mechanisms

Caption: Multi-targeted approach to cancer therapy.

Proposed Experimental Validation: In Vitro Cancer Cell-Based Assays

Protocol 3: Cytotoxicity and Apoptosis Assays

-

Cell Lines: Utilize a panel of human cancer cell lines (e.g., breast, colon, lung) and a non-cancerous cell line for selectivity assessment.

-

Cytotoxicity Assay (MTT or SRB):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of the compound for 48-72 hours.

-

Assess cell viability using MTT or SRB staining.

-

Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cancer cells with the compound at its IC50 concentration.

-

Stain cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the cell population by flow cytometry to quantify early and late apoptotic cells.

-

-

Cell Cycle Analysis:

-

Treat cells with the compound and fix them in ethanol.

-

Stain the DNA with PI and analyze the cell cycle distribution by flow cytometry.

-

Putative Antiviral Mechanism: HIV Capsid Inhibition

Recent studies have highlighted benzenesulfonamide-containing compounds as potent inhibitors of the HIV-1 capsid (CA) protein.[5][20] The HIV-1 capsid is essential for multiple stages of the viral life cycle, including reverse transcription and nuclear import.

Allosteric Inhibition of HIV-1 Capsid

It is hypothesized that this compound could bind to a pocket at the interface of two adjacent capsid protein monomers.[20][21] This binding could either stabilize or destabilize the capsid, interfering with the precisely timed processes of capsid assembly and disassembly that are crucial for successful viral replication.[20]

Diagram of the Putative Antiviral Workflow

Caption: Interference with HIV capsid dynamics.

Proposed Experimental Validation: Anti-HIV Assays

Protocol 4: Single-Cycle HIV-1 Infection Assay

-

Cell Culture: Culture TZM-bl cells, which express HIV-1 receptors and contain a luciferase reporter gene under the control of the HIV-1 LTR.

-

Compound Treatment: Pre-incubate TZM-bl cells with various concentrations of the test compound.

-

Viral Infection: Infect the cells with a known amount of single-cycle HIV-1 pseudovirus.

-

Luciferase Assay: After 48 hours, lyse the cells and measure luciferase activity, which is proportional to the level of viral infection.

-

Data Analysis: Calculate the EC50 value (the concentration that inhibits viral infection by 50%).

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical potency values for this compound based on the activities of related compounds found in the literature. These values should be experimentally determined.

| Biological Activity | Assay | Target Organism/Cell Line | Hypothetical Potency (IC50/EC50/MIC) |

| Antibacterial | MIC Determination | S. aureus | 1 - 10 µg/mL |

| Antifungal | Broth Microdilution | C. albicans | 0.5 - 5 µg/mL |

| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | 1 - 15 µM |

| Antiviral | HIV-1 Infection Assay | TZM-bl cells | 0.1 - 1 µM |

Conclusion and Future Directions

The structural features of this compound strongly suggest that it is a molecule with significant therapeutic potential across multiple disease areas. By integrating the well-established mechanisms of its benzenesulfonamide and thiazole components, we have constructed a predictive framework for its biological activity. The proposed mechanisms—inhibition of bacterial folate synthesis, disruption of fungal ergosterol production, multi-targeted anticancer effects, and allosteric inhibition of the HIV capsid—provide a solid foundation for future research.

The experimental protocols outlined in this guide offer a clear path for the empirical validation of these hypotheses. A systematic investigation into the antibacterial, antifungal, anticancer, and antiviral properties of this compound is warranted. Such studies will not only elucidate the precise mechanism of action of this specific molecule but also contribute to the broader understanding of how these privileged scaffolds can be combined to create novel and potent therapeutic agents.

References

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. tandfonline.com [tandfonline.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 8. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

biological activity of novel thiazolyl benzenesulfonamide derivatives

An In-depth Technical Guide to the Biological Activity of Novel Thiazolyl Benzenesulfonamide Derivatives

Abstract

The unique structural architecture of thiazolyl benzenesulfonamides, which combines the well-established pharmacophore of the sulfonamide group with the versatile thiazole ring, has positioned these derivatives as a highly promising class of therapeutic agents. This guide provides a comprehensive technical overview of their diverse biological activities, with a primary focus on their roles as anticancer, antimicrobial, and anti-inflammatory agents. We delve into the core mechanism of action—predominantly the inhibition of carbonic anhydrase isoenzymes—and explore the structure-activity relationships that govern their potency and selectivity. This document synthesizes findings from recent studies, presenting detailed experimental protocols, quantitative biological data, and mechanistic insights to serve as a vital resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Synergy of Benzenesulfonamide and Thiazole Moieties

The benzenesulfonamide scaffold (R-SO₂NH₂) is a cornerstone in medicinal chemistry, renowned for its ability to act as a potent zinc-binding group. This characteristic is central to the function of numerous FDA-approved drugs, enabling them to target and inhibit metalloenzymes.[1] The primary targets for sulfonamide-based drugs are the carbonic anhydrases (CAs), a family of ubiquitous zinc-containing enzymes crucial for various physiological processes.[1][2]

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is another privileged structure in drug discovery. It is present in a wide array of compounds exhibiting extensive biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The fusion of the benzenesulfonamide moiety with the thiazole ring creates hybrid molecules with enhanced and often novel biological profiles. This molecular hybridization approach allows for fine-tuning of pharmacological properties, leading to the development of derivatives with high potency and selectivity for specific therapeutic targets.[5][6]

Core Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] In humans, 15 different CA isoforms have been identified, playing roles in processes ranging from pH regulation and respiration to tumorigenesis.[1][2] The sulfonamide group is a classic inhibitor of CAs. It coordinates to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion and disrupting the catalytic cycle.

Thiazolyl benzenesulfonamide derivatives have been extensively studied as inhibitors of various human CA (hCA) isoforms. A significant focus has been on targeting tumor-associated isoforms hCA IX and hCA XII.[7][8][9][10] These isoforms are overexpressed in many solid tumors in response to hypoxia, contributing to the acidic tumor microenvironment and promoting cancer cell proliferation and metastasis.[8][11] Selective inhibition of hCA IX over ubiquitously expressed isoforms like hCA I and hCA II is a key goal in developing safer and more effective anticancer therapies.[1][8]

Anticancer Activity

The anticancer potential of thiazolyl benzenesulfonamide derivatives is primarily linked to their ability to selectively inhibit tumor-associated carbonic anhydrase IX (CA IX).[8] By inhibiting CA IX, these compounds disrupt pH regulation in the tumor microenvironment, leading to intracellular acidification and subsequent induction of apoptosis.[11]

Studies have shown that novel aryl thiazolone-benzenesulfonamides exhibit significant anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and luminal A breast cancer (MCF-7).[8] Certain derivatives have demonstrated potent cytotoxicity against liver (Hep3B) and lung (A549) cancer cell lines.[7] Importantly, many of these compounds show high selectivity, being significantly more toxic to cancer cells than to normal cell lines (e.g., MCF-10A), which is a critical attribute for a therapeutic candidate.[8] For instance, some derivatives have shown selectivity ratios of up to 17.5 times against breast cancer cells compared to normal breast cells.[8]

Quantitative Anticancer Data

The following table summarizes the inhibitory activity of representative thiazolyl benzenesulfonamide derivatives against key CA isoforms and their cytotoxic effects on cancer cell lines.

| Compound ID | Target Isoform | Kᵢ (nM)[1] | Target Isoform | Kᵢ (nM)[1] | Cancer Cell Line | IC₅₀ (µM)[8] |

| 4b | hCA II | 1.3 | hCA VII | 0.9 | MDA-MB-231 | 6.31 |

| 4c | hCA II | 1.9 | hCA VII | 2.1 | MCF-7 | 3.52 |

| 4d | hCA II | 1.5 | hCA VII | 2.4 | - | - |

| 4e | hCA IX | 10.93 (IC₅₀) | hCA II | 1550 (IC₅₀) | MDA-MB-231 | 1.52 |

| 4g | hCA IX | 18.52 (IC₅₀) | hCA II | 2890 (IC₅₀) | MCF-7 | 2.15 |

| 4h | hCA IX | 25.06 (IC₅₀) | hCA II | 3920 (IC₅₀) | MDA-MB-231 | 2.01 |

Note: Kᵢ represents the inhibition constant. IC₅₀ is the half-maximal inhibitory concentration. Lower values indicate higher potency.

Apoptosis Induction Pathway

The inhibition of CA IX by thiazolyl benzenesulfonamides in hypoxic cancer cells leads to a cascade of events culminating in programmed cell death (apoptosis).

Antimicrobial Activity

The sulfonamide class of drugs historically represents one of the first successful families of antimicrobial agents. Their primary mechanism involves acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[12] Since humans obtain folic acid from their diet, this pathway provides a selective target.

Novel thiazolyl benzenesulfonamide derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[13][14][15] Some compounds exhibit potent activity against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[5][6][15] The versatility of the thiazole scaffold allows for the development of derivatives that may overcome existing resistance mechanisms.[5][6] Furthermore, some of these compounds have been shown to inhibit bacterial carbonic anhydrases, suggesting an alternative or synergistic mechanism of action beyond folate synthesis inhibition.[1][8] Several derivatives have also been reported to possess anti-biofilm capabilities, which is crucial for combating chronic and persistent infections.[8]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various microbial strains.

| Compound ID | S. aureus MIC (µM)[13] | E. coli MIC (µM)[13] | C. albicans MIC (µM)[13] | A. niger MIC (µM)[13] |

| 3d | 5 | 7 | 15 | 18 |

| 4d | 7 | 11 | 18 | 21 |

| 2c | 12 | 15 | 6 | 9 |

| Amoxicillin | 4 | 6 | - | - |

| Fluconazole | - | - | 5 | 7 |

Note: MIC is the minimum inhibitory concentration required to prevent visible growth. Lower values indicate higher potency.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. A primary target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is desirable to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.

Thiazolidinone derivatives of benzenesulfonamide have been investigated as selective COX-2 inhibitors.[16] In vivo studies, such as the carrageenan-induced rat paw edema model, have confirmed the anti-inflammatory effects of these compounds.[16][17][18] Molecular docking studies suggest that these derivatives fit well into the active site of the COX-2 enzyme. The structure-activity relationship indicates that specific substitutions on the phenyl ring can significantly enhance COX-2 selectivity and potency.[16]

Experimental Protocols

The protocols described below are generalized representations based on methodologies reported in the literature.[1][7][8][16] They serve as a foundational guide and must be optimized for specific compounds and experimental conditions.

General Synthesis of Thiazolone-Benzenesulfonamide Derivatives[1]

This protocol outlines a common synthetic route. The causality behind this choice is its efficiency and use of readily available starting materials.

-

Preparation of Precursor : Begin with 4-aminobenzenesulfonamide. Convert it to 1-(4-aminophenyl)thiourea by reacting with an appropriate thiocyanate.

-

Cyclization Reaction : Dissolve 1-(4-aminophenyl)thiourea (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Addition of α-bromo Ester : Add the desired α-bromo ester (1.0 equivalent) to the solution at room temperature. The choice of ester determines the substitution pattern on the final thiazolone ring.

-

Reaction Monitoring : Stir the reaction mixture at a controlled temperature (e.g., 25–40 °C) for 15–48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Precipitation and Isolation : Upon completion, add water to the reaction mixture to precipitate the crude product.

-

Purification : Collect the precipitate by filtration, wash thoroughly with water, and air dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or column chromatography to yield the final thiazolone-benzenesulfonamide derivative.

-

Characterization : Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Carbonic Anhydrase Inhibition Assay[1]

This electrometric method measures the time required for a CO₂-saturated solution to lower its pH, a process catalyzed by CA.

-

Reagent Preparation : Prepare a Tris-HCl buffer (pH 7.4). Obtain purified, recombinant human CA isoforms (e.g., hCA II, hCA IX). Prepare stock solutions of test compounds in DMSO.

-

Enzyme and Inhibitor Incubation : In a 96-well plate, add the buffer, a known concentration of the CA enzyme, and varying concentrations of the test inhibitor. Allow the mixture to pre-incubate for 15 minutes at room temperature to facilitate enzyme-inhibitor complex formation.

-

Initiation of Reaction : Place the plate in a stopped-flow instrument. Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated water solution.

-

Data Acquisition : Measure the time required for the pH to drop from 7.4 to 6.4. The assay is self-validating by including a positive control (a known inhibitor like Acetazolamide) and a negative control (DMSO vehicle).

-

Data Analysis : Calculate the percentage of inhibition for each concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Convert IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

In Vitro Anticancer Activity (MTT Assay)[7]

This colorimetric assay measures cell viability based on the metabolic reduction of MTT dye by viable cells.

-

Cell Seeding : Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment : Treat the cells with serially diluted concentrations of the thiazolyl benzenesulfonamide derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition : After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Calculation : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

Thiazolyl benzenesulfonamide derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential. Their ability to effectively inhibit carbonic anhydrases, particularly the tumor-associated CA IX isoform, makes them compelling candidates for the development of novel anticancer agents. Furthermore, their broad-spectrum antimicrobial and targeted anti-inflammatory activities underscore their importance in addressing infectious diseases and inflammatory disorders.

Future research should focus on optimizing the lead compounds to enhance their selectivity and pharmacokinetic profiles. Exploring novel molecular hybrids by conjugating the thiazolyl benzenesulfonamide core with other bioactive scaffolds could lead to multifunctional drugs with improved efficacy.[5][6] In-depth mechanistic studies and extensive in vivo testing in relevant animal models will be crucial for translating these promising laboratory findings into clinically successful therapeutics.

References

- 1. Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and in silico insights of novel 1,2,3-triazole benzenesulfonamide derivatives as potential carbonic anhydrase IX and XII inhibitors with promising anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of novel benzenesulfonamide incorporated thiazole-triazole hybrids as antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide: A Framework for De Novo Target Identification and Validation

Executive Summary

The discovery of bioactive small molecules through phenotypic screening represents a significant opportunity for identifying novel therapeutics. However, a frequent and critical bottleneck in the progression of these molecules is the identification of their molecular target(s). Without a known target, mechanism of action (MoA) remains elusive, hindering rational lead optimization and safety assessment. This guide addresses this challenge using the compound This compound as a model case. As this molecule does not have a well-established biological target in the public domain, this document provides a comprehensive, field-proven framework for its de novo target identification and subsequent validation.

We present an integrated, multi-pronged strategy, emphasizing the necessity of orthogonal approaches to build a high-confidence case for a drug-target interaction. This guide is structured to move logically from broad, unbiased screening methods to generate a list of potential protein candidates, through hit prioritization, and culminating in rigorous biophysical and cell-based validation of the primary target. Each section details not only the experimental protocols but also the underlying scientific rationale, potential pitfalls, and criteria for data interpretation, ensuring a self-validating and robust scientific narrative.

Part 1: The Challenge and the Strategy

The compound this compound belongs to the benzenesulfonamide class, a scaffold present in numerous clinically approved drugs. While related structures have shown varied biological activities, including antibacterial and antiviral properties, the specific target of this molecule is unknown.[1][2][3] Our objective is to elucidate this target.

A successful target identification campaign does not rely on a single method. It requires the generation of converging evidence from distinct and complementary techniques. Our strategy is therefore built on three pillars:

-

Unbiased Target Discovery: Employing methods that can survey the entire proteome for potential binding partners without prior assumptions.

-

Hit Prioritization: Analyzing and cross-referencing candidate lists to identify the most promising targets for in-depth study.

-

Orthogonal Target Validation: Confirming the prioritized drug-target interaction using a suite of definitive biophysical and cellular assays.

This workflow is designed to minimize false positives and systematically build a compelling case for the identified target's biological relevance to the compound's activity.

References

- 1. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

in silico modeling of 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide interactions

An In-Depth Technical Guide to the In Silico Modeling of 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide Interactions

Abstract

This technical guide provides a comprehensive, field-proven framework for the in silico analysis of this compound, a molecule belonging to the sulfonamide class of compounds. Sulfonamides are renowned for their inhibitory action against critical metalloenzymes, particularly carbonic anhydrases (CAs).[1][2] This document outlines a complete computational workflow, from initial system preparation and molecular docking to the dynamic assessment of complex stability and binding free energy calculations through molecular dynamics (MD) simulations. By grounding our investigation in the context of a well-characterized target, human Carbonic Anhydrase II (hCA II), we provide researchers, scientists, and drug development professionals with a robust, self-validating protocol to elucidate the molecular determinants of this ligand's interactions. The causality behind each methodological choice is explained, ensuring not just a procedural checklist but a deep understanding of the scientific rationale.

Introduction: The Rationale for a Multi-Faceted Computational Approach

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, most notably as the cornerstone for inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3] These enzymes are critical regulators of physiological pH and are implicated in numerous pathologies, including glaucoma, epilepsy, and cancer, making them high-value therapeutic targets.[1][4] The specific ligand of interest, this compound, contains the essential sulfonamide zinc-binding group, suggesting a strong likelihood of it acting as a CA inhibitor.

In silico modeling provides an indispensable toolkit in modern drug discovery, offering a cost-effective and rapid means to predict and analyze molecular interactions at an atomic level.[5][6] This guide moves beyond a simple docking score, advocating for a hierarchical approach that begins with predicting the binding pose and culminates in a dynamic, solvated simulation of the protein-ligand complex. This multi-step process provides a more physically realistic and trustworthy assessment of the ligand's binding hypothesis. For the purpose of this guide, we will use human Carbonic Anhydrase II (hCA II), a ubiquitous and extensively studied isoform, as our model receptor. Its active site is well-defined, and numerous high-resolution crystal structures are available, providing an excellent foundation for our computational study.[7][8]

Part I: System Preparation - The Foundation of a Reliable Model

The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This initial preparation phase is critical for removing artifacts from experimental structures and ensuring that both the protein receptor and the small molecule ligand are in a chemically correct and energetically favorable state for subsequent calculations.

Receptor Preparation: Human Carbonic Anhydrase II (hCA II)

The goal of receptor preparation is to transform a static crystal structure from the Protein Data Bank (PDB) into a clean, simulation-ready model.

Protocol 2.1: Step-by-Step Receptor Preparation

-

Structure Retrieval: Download the X-ray crystal structure of hCA II from the RCSB PDB. A high-resolution structure (<2.0 Å) complexed with a known sulfonamide inhibitor is ideal. For this guide, we select PDB ID: 1ZE8 .[7] This structure contains a membrane-impermeant sulfonamide, which reliably marks the active site.

-

Initial Cleaning: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL).

-

Causality: The raw PDB file contains crystallographic water molecules, ions, and co-factors that may not be relevant to the binding interaction and can interfere with the docking algorithm.

-

Action: Remove all water molecules (HOH). Delete any co-crystallized ligands and non-essential ions. Retain the essential catalytic Zinc ion (Zn2+) in the active site.

-

-

Protonation and Charge Assignment:

-

Causality: Crystal structures typically lack hydrogen atoms. Correct protonation states, especially for titratable residues like Histidine, are crucial for accurate hydrogen bond network representation.

-

Action: Add hydrogen atoms, ensuring polar hydrogens are included. Assign partial charges to all protein atoms using a standard force field (e.g., Kollman charges).[9]

-

-

File Format Conversion:

-

Causality: Docking and simulation software require specific file formats that include atomic coordinates, charge information, and atom types.

-

Action: Save the prepared receptor structure in the PDBQT format for use with AutoDock Vina. This is typically done using AutoDock Tools (MGLTools).[9]

-

Ligand Preparation: this compound

The ligand must be converted from a 2D representation into an optimized, low-energy 3D conformation.

Protocol 2.2: Step-by-Step Ligand Preparation

-

Obtain 2D Structure: The structure can be sourced from a database like PubChem or drawn using chemical sketch software (e.g., ChemDraw) from its IUPAC name or SMILES string.

-

Generate 3D Conformation:

-

Causality: A 2D structure lacks the three-dimensional information necessary for docking.

-

Action: Convert the 2D structure into a 3D model using software like Avogadro or an online converter.

-

-

Energy Minimization:

-

Causality: The initial 3D model may have strained bond lengths or angles. Energy minimization finds a more stable, low-energy conformation.

-

Action: Perform energy minimization using a suitable force field, such as MMFF94 or UFF.

-

-

Charge Assignment and File Conversion:

-

Causality: Similar to the receptor, the ligand requires partial charges for electrostatic calculations.

-

Action: Assign partial charges (e.g., Gasteiger charges). Save the final, prepared ligand in the PDBQT format using AutoDock Tools.[9]

-

Caption: Workflow for receptor and ligand preparation.

Part II: Molecular Docking - Predicting the Binding Hypothesis

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction via a scoring function.[10] This step generates the initial hypothesis of how our ligand interacts with the hCA II active site. We will utilize AutoDock Vina, a widely used and robust docking engine.[9]

Protocol 3.1: Molecular Docking with AutoDock Vina

-

Define the Search Space (Grid Box):

-

Causality: The docking algorithm must be told where to search for a binding site. A focused search increases efficiency and accuracy.

-

Action: In AutoDock Tools, define a grid box centered on the active site. The coordinates of the catalytic zinc ion or the center of the native ligand from PDB 1ZE8 serve as an excellent guide. The box size should be large enough to accommodate the ligand and allow for rotational and translational freedom (e.g., 25 x 25 x 25 Å).

-

-

Create Configuration File: Prepare a text file (config.txt) specifying the input files and search parameters.

-

Causality: The exhaustiveness parameter controls the computational effort of the search. Higher values increase the probability of finding the true energy minimum but require more time. A value of 16 is a reasonable starting point.

-

-

Execute Docking: Run the docking simulation from the command line: vina --config config.txt --log output_log.txt

-

Analyze Results:

-

Causality: Vina outputs multiple binding poses, ranked by their predicted binding affinity in kcal/mol. The most negative value indicates the most favorable predicted interaction.

-

Action: Visualize the output output_poses.pdbqt file in PyMOL or Chimera. Analyze the top-ranked pose. Key interactions to look for with sulfonamides in the hCA II active site include:

-

Coordination of the sulfonamide nitrogen and one oxygen to the active site Zn2+ ion.

-

A hydrogen bond between the sulfonamide NH and the backbone of Thr199.

-

Van der Waals and hydrophobic interactions with residues like Val121, Phe131, and Leu198.[3]

-

-

Table 1: Predicted Binding Poses and Affinities

| Pose Rank | Binding Affinity (kcal/mol) | Key Interactions Observed |

|---|---|---|

| 1 | -9.2 | Zn2+ coordination; H-bond with Thr199; Hydrophobic packing |

| 2 | -8.8 | Zn2+ coordination; H-bond with Thr199; Altered thiazole ring orientation |

| 3 | -8.5 | Shifted position, weaker Zn2+ coordination |

Note: The values in this table are representative examples of typical docking results.

Part III: Molecular Dynamics (MD) Simulation - Assessing Stability and Dynamics

While docking provides a valuable static snapshot, it does not account for protein flexibility or the influence of solvent. MD simulations address these limitations by simulating the atomic motions of the protein-ligand complex over time, providing a more realistic and dynamic perspective.[11] We will use GROMACS, a powerful and widely used MD engine.[12][13]

Caption: General workflow for an MD simulation using GROMACS.

Protocol 4.1: GROMACS MD Simulation of the hCA II-Ligand Complex

-

System Topology Generation:

-

Causality: The MD engine needs a "recipe" (topology) that describes every atom, bond, angle, and charge in the system according to a chosen force field.

-

Action:

-

Generate the protein topology using the GROMACS pdb2gmx tool with a suitable force field (e.g., CHARMM36-jul2021).

-

Generate topology and parameter files for the ligand. This is a critical step for non-standard molecules. A server like CGenFF is commonly used for CHARMM-compatible parameters.

-

Merge the protein and ligand (the top-ranked pose from docking) into a single complex structure file and combine their topology definitions.[13]

-

-

-

Solvation and Ionization:

-

Causality: To simulate a physiological environment, the complex must be solvated in water and any net charge must be neutralized.

-

Action:

-

Use gmx editconf to create a simulation box (e.g., a cubic box with a 1.0 nm distance from the complex to the edge).

-

Use gmx solvate to fill the box with an explicit water model (e.g., TIP3P).

-

Use gmx genion to add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.

-

-

-

Energy Minimization:

-

Causality: The initial solvated system may contain steric clashes or unfavorable geometries. Minimization relaxes the system to a local energy minimum.

-

Action: Perform a steep descent energy minimization until the maximum force on any atom is below a specified threshold (e.g., 1000 kJ/mol/nm).

-

-

System Equilibration:

-

Causality: The system must be brought to the desired temperature and pressure gradually to avoid instabilities. This is typically a two-step process.

-

Action:

-

NVT Equilibration (Constant Volume): Run a short simulation (e.g., 100 ps) with position restraints on the protein and ligand to allow the solvent to equilibrate around them. The system is coupled to a thermostat to reach the target temperature (e.g., 300 K).

-

NPT Equilibration (Constant Pressure): Run a longer simulation (e.g., 200 ps), still with position restraints, coupling the system to both a thermostat and a barostat to adjust the pressure and density to the target values (e.g., 1 bar).

-

-

-

Production MD:

-

Causality: This is the main data-gathering phase of the simulation.

-

Action: Remove the position restraints and run the simulation for a substantial period (e.g., 100 nanoseconds) to sample the conformational space of the complex.

-

Part IV: Trajectory Analysis & Binding Free Energy

The output of the MD simulation is a trajectory file containing snapshots of the system at regular time intervals. This trajectory is a rich source of information about the behavior of the complex.

Analysis of System Stability and Dynamics

Protocol 5.1: Key Trajectory Analyses

-

Root Mean Square Deviation (RMSD):

-

Purpose: To assess the overall structural stability of the system during the simulation.

-

Method: Calculate the RMSD of the protein backbone atoms and the ligand's heavy atoms relative to their starting positions. A stable, plateauing RMSD curve indicates that the system has reached equilibrium.

-

-

Root Mean Square Fluctuation (RMSF):

-

Purpose: To identify flexible and rigid regions of the protein.

-

Method: Calculate the RMSF for each protein residue. High peaks in the RMSF plot correspond to flexible loop regions, while low values indicate stable secondary structure elements.

-

-

Hydrogen Bond Analysis:

-

Purpose: To quantify the stability of key interactions predicted by docking.

-

Method: Monitor the distance and angle between potential hydrogen bond donors and acceptors throughout the simulation. A high occupancy percentage indicates a stable and persistent hydrogen bond.

-

Binding Free Energy Calculation

While more computationally intensive, binding free energy calculations provide a more rigorous estimate of binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used end-point technique that balances accuracy and computational cost.[14][15]

Protocol 5.2: MM/PBSA Calculation Overview

-

Snapshot Extraction: Select a set of uncorrelated snapshots from the stable portion of the MD trajectory.

-

Energy Calculation: For each snapshot, calculate the free energy of the complex, the receptor, and the ligand individually. The binding free energy (ΔG_bind) is then computed using the following thermodynamic cycle:

-

ΔG_bind = G_complex - (G_receptor + G_ligand)

-

-

Component Analysis: Each free energy term (G) is composed of several components:

-

ΔE_MM: Molecular mechanics energy (van der Waals + electrostatic).

-

ΔG_solv: Solvation free energy, which is further divided into polar (calculated via Poisson-Boltzmann) and non-polar (calculated from solvent-accessible surface area) contributions.

-

-TΔS: Conformational entropy (often omitted due to high computational cost and potential for large errors, yielding a relative binding energy).[16]

-

Table 2: Example MM/PBSA Binding Free Energy Results

| Energy Component | Contribution (kJ/mol) |

|---|---|

| Van der Waals Energy | -150.5 |

| Electrostatic Energy | -85.2 |

| Polar Solvation Energy | 125.8 |

| Non-polar Solvation Energy | -15.1 |

| ΔG_bind (excluding entropy) | -125.0 |

Note: The values in this table are representative examples.

Conclusion and Future Outlook

This guide has detailed a systematic and robust in silico workflow for characterizing the molecular interactions of this compound with its putative target, human Carbonic Anhydrase II. By progressing from static molecular docking to dynamic MD simulations and binding free energy calculations, we have constructed a scientifically rigorous model that provides deep insights into the stability, dynamics, and energetic favorability of the binding event.

The results from this multi-step analysis provide a strong, data-driven hypothesis for the compound's mechanism of action. The predicted binding pose, stabilized by key interactions confirmed through dynamic simulation, serves as an excellent starting point for further lead optimization. Future computational work could involve exploring the selectivity of this ligand against other CA isoforms (e.g., CA IX, a cancer-related target) or using the validated binding model to screen for novel derivatives with improved potency and pharmacokinetic properties. Ultimately, the predictions generated through these computational methods must be validated through experimental assays to complete the drug discovery cycle.

References

- 1. An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 13. bioinformaticsreview.com [bioinformaticsreview.com]

- 14. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

spectroscopic data for 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide (NMR, MS)

Analyzing Spectral Data

I've started with a thorough search for the spectroscopic data (NMR and MS) of 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide. Now, I'm focusing on finding detailed experimental protocols for acquiring NMR and MS data for comparable small organic molecules, intending to utilize this as a roadmap.

Outlining Guide Structure

I'm now outlining the technical guide's structure. It'll start with an intro to the compound and spectroscopy's significance. Then, I'll detail mass spec with key data and a protocol, followed by the NMR analysis with protocols and data tables. I'm planning a workflow diagram too. The core will interpret the spectra, confirming the structure.

Gathering Supporting Info

I'm expanding my data collection. I'm not just grabbing the spectra; I'm seeking authoritative sources on NMR and MS principles. These will back up my experimental choices and data interpretations. The guide structure is coming together with introductions, methodologies, and analysis.

Reviewing Initial Findings

I've begun my search for spectroscopic data on the target compound, "3-Cyano-4-fluoro-N -(thiazol-2-yl)benzenesulfonamide". While no complete dataset has emerged yet, I've gathered valuable insights. I found data for related compounds, including synthetic routes and spectroscopic analyses of other sulfonamides. Specifically, I have a reference to the

Digging Deeper into References

I'm now focusing on pinpointing the specific literature reference for "4-fluoro-N-(thiazol-2-yl)benzenesulfonamide". This could give me crucial NMR shift and coupling constant data as a benchmark. Simultaneously, I'm digging into general NMR and MS analysis protocols for sulfonamides to inform my methodology. I need to gather some expert resources on these techniques to justify my approach. The technical structure of the work is taking shape.

Narrowing Search Scope

I've refined my approach to focus on the key components. While the target compound's full dataset remains elusive, I've identified promising leads. I'm actively pursuing the literature source for the closely related "4-fluoro-N-(thiazol-2-yl)benzenesulfonamide," hoping to leverage its data. Simultaneously, I'm gathering NMR and MS analysis protocols for sulfonamides to structure my methodology. My aim is to define experimental parameters if direct data is unavailable.

Reviewing Spectral Data

I'm currently reviewing the spectroscopic data I've gathered. While I haven't found the complete NMR and MS spectra for the exact target compound, I've accessed quite a few useful resources. These provide insights into the analysis of similar sulfonamide compounds, including typical fragmentation patterns and expected chemical shifts. It will be helpful to establish a baseline for my future investigation.

Pinpointing Data Gaps

My search yielded insightful resources but the crucial NMR and MS data for the target compound remain elusive. While I found similar sulfonamides data and standard protocols, specific spectral data for this compound is missing. I'll now search chemical supplier databases and specialized spectroscopy databases. I also plan to find the full "Ayimbila et al., 2024" paper for any clues.

Prioritizing Data Acquisition